molecular formula C11H6F2N2S B2699754 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 883024-06-4

2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2699754
CAS No.: 883024-06-4
M. Wt: 236.24
InChI Key: RJQWSDBGDRZBEN-UHFFFAOYSA-N
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Description

2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a thiazole-based nitrile derivative featuring a 3,4-difluorophenyl substituent on the thiazole ring.

  • Molecular formula: Likely C${11}$H${6}$F${2}$N${2}$S (inferred from dichlorophenyl analog in ).
  • Molecular weight: ~248.24 g/mol.

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2S/c12-8-2-1-7(5-9(8)13)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQWSDBGDRZBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)CC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (Target Compound) 3,4-Difluoro C${11}$H${6}$F${2}$N${2}$S 248.24 Hypothesized use in pharmaceuticals due to fluorinated thiazole motifs (e.g., MCHR1 antagonists) Inferred
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile 2,6-Difluoro C${11}$H${6}$F${2}$N${2}$S 248.24 High-purity synthesis by American Elements; potential agrochemical applications
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile 4-Methyl C${12}$H${10}$N$_{2}$S 214.29 Lower polarity due to methyl group; used as a synthetic intermediate
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile 3,4-Dichloro C${11}$H${6}$Cl${2}$N${2}$S 277.16 Higher toxicity (Hazard Symbol: XN); used in research settings
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Benzodioxin C${13}$H${10}$N${2}$O${2}$S 258.30 Enhanced solubility due to oxygen-rich benzodioxin group; explored in drug discovery

Electronic and Steric Effects

  • Fluorine vs. 3,4-Dichlorophenyl: Chlorine provides greater steric bulk and lipophilicity, which may enhance membrane permeability but increase toxicity .
  • Substituent Position :

    • 2,6-Difluorophenyl (): Symmetric substitution reduces steric hindrance, favoring synthetic scalability .
    • 4-Methylphenyl (): Methyl groups donate electrons, reducing reactivity compared to halogenated analogs .

Biological Activity

2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a synthetic compound that belongs to the thiazole family. Thiazole derivatives have been widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C11H8F2N2S
  • Molecular Weight: 236.26 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antibacterial Activity: Similar thiazole derivatives have demonstrated antibacterial properties by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. The specific mechanism for this compound remains to be fully elucidated but may involve interference with essential bacterial enzymes or pathways.
  • Anticancer Potential: Research indicates that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . The 3,4-difluorophenyl group may enhance the compound's lipophilicity, facilitating better cell membrane penetration.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related compounds:

Activity Effect Reference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntifungalDisruption of fungal cell membranes
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies

  • Anticancer Activity in Breast Cancer Cells:
    A study evaluated the antiproliferative effects of thiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition and apoptosis induction through mitochondrial pathways .
  • Antibacterial Screening:
    In vitro studies demonstrated that thiazole derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of nucleic acid synthesis and cell wall integrity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption: The lipophilic nature due to fluorine substitution may enhance absorption through biological membranes.
  • Distribution: It is likely to distribute widely in tissues due to its moderate molecular weight and lipophilicity.
  • Metabolism: Further studies are needed to elucidate metabolic pathways; however, similar compounds often undergo phase I and phase II metabolic reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α-halo ketones with thioureas or via Hantzsch thiazole synthesis. For example, substituted phenylacetonitriles (e.g., 3,5-Difluorophenylacetonitrile) are reacted with thioamide derivatives under reflux in ethanol or acetonitrile. Intermediate purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents .
  • Key Considerations : Optimize reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for nitrile to thioamide) to minimize byproducts. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm aromatic protons (δ 7.2–8.1 ppm for difluorophenyl) and thiazole carbons (δ 150–160 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H]+^+ at m/z ~263).
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
    • Advanced Tip : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in regiochemistry or isomerism .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For instance, calculate activation energies for cyclization steps using Gaussian 16 with B3LYP/6-31G(d) basis sets. Pair this with design of experiments (DoE) to screen variables (temperature, solvent polarity) and predict optimal conditions .
  • Case Study : Reaction path searches using quantum chemical calculations reduced trial-and-error iterations by 40% in similar thiazole syntheses .

Q. How to resolve contradictions in spectroscopic data between experimental and theoretical predictions?

  • Methodological Answer :

Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via GIAO method in Gaussian).

Dynamic Effects : Account for solvent interactions (e.g., PCM model for acetonitrile) and conformational flexibility using molecular dynamics (MD) simulations.

Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors in data collection .

  • Example : Discrepancies in 13^13C NMR shifts >2 ppm may indicate incorrect assignment of thiazole vs. aromatic carbons .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Process Control : Use continuous-flow reactors to maintain consistent temperature and mixing efficiency.
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to enhance cyclization selectivity.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
    • Data-Driven Approach : A 2021 study achieved 85% yield at 100 g scale by coupling DoE with membrane separation for impurity removal .

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